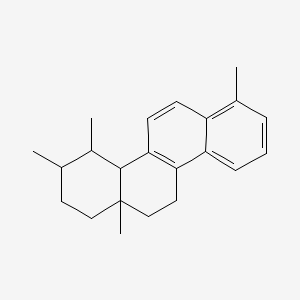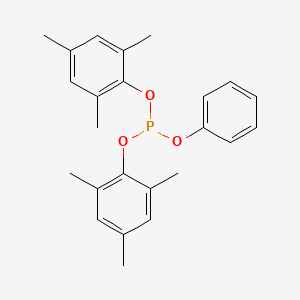
Phenyl bis(2,4,6-trimethylphenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bis(2,4,6-trimethylphenyl) phosphite: is an organophosphorus compound widely used in various industrial applications. It is known for its role as a stabilizer in polymers and as an antioxidant in various chemical processes. The compound’s structure consists of a phenyl group attached to a phosphite moiety, which is further bonded to two 2,4,6-trimethylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl bis(2,4,6-trimethylphenyl) phosphite typically involves the reaction of phenyl phosphorodichloridite with 2,4,6-trimethylphenol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The process involves the following steps:
Reaction Setup: A reaction flask is charged with phenyl phosphorodichloridite and 2,4,6-trimethylphenol.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures, typically around 25-50°C.
Completion: The reaction is monitored until the completion, usually by thin-layer chromatography (TLC) or gas chromatography (GC).
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl bis(2,4,6-trimethylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or trimethylphenyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Oxidation: Phenyl bis(2,4,6-trimethylphenyl) phosphine oxide.
Substitution: Various substituted phosphites depending on the reagents used.
Hydrolysis: Phosphoric acid derivatives and corresponding phenols.
Applications De Recherche Scientifique
Chemistry: Phenyl bis(2,4,6-trimethylphenyl) phosphite is used as a stabilizer in polymer chemistry to prevent degradation and extend the lifespan of materials. It is also employed as an antioxidant in various chemical processes to inhibit oxidation.
Biology and Medicine: In biological research, the compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases. It is also explored for its role in drug delivery systems due to its stability and reactivity.
Industry: The compound is widely used in the plastics industry as a stabilizer for polyolefins, polyesters, and other polymers. It helps in maintaining the mechanical properties and appearance of plastic products. Additionally, it is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
Mechanism of Action: Phenyl bis(2,4,6-trimethylphenyl) phosphite exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative degradation of materials. The compound’s phosphite moiety can donate electrons to neutralize free radicals, forming more stable phosphine oxides in the process.
Molecular Targets and Pathways: The primary molecular targets are free radicals and reactive oxygen species. The compound interacts with these reactive species, interrupting the chain reactions that lead to oxidative damage. This mechanism is crucial in stabilizing polymers and preventing their degradation.
Comparaison Avec Des Composés Similaires
Triphenyl phosphite: Another organophosphorus compound used as a stabilizer and antioxidant.
Phenyl bis(2,4,6-trimethylbenzoyl) phosphine oxide: A photoinitiator used in polymerization reactions.
Ethyl phenyl(2,4,6-trimethylbenzoyl) phosphinate: Used in similar applications as a stabilizer and antioxidant.
Comparison: Phenyl bis(2,4,6-trimethylphenyl) phosphite is unique due to its specific structure, which provides enhanced stability and reactivity compared to other phosphites. Its trimethylphenyl groups offer steric hindrance, making it more resistant to hydrolysis and oxidation. This property makes it particularly effective in high-temperature applications and in environments where oxidative stress is a concern.
Propriétés
Numéro CAS |
74388-16-2 |
|---|---|
Formule moléculaire |
C24H27O3P |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
phenyl bis(2,4,6-trimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-12-18(3)23(19(4)13-16)26-28(25-22-10-8-7-9-11-22)27-24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
Clé InChI |
PYBBVLTVLALURA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OP(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
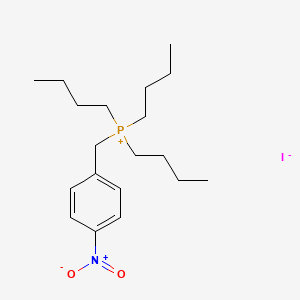

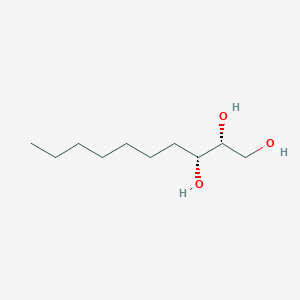
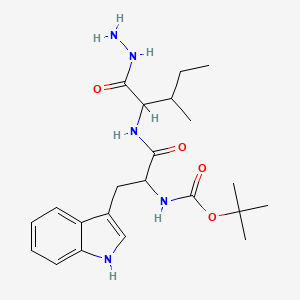

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

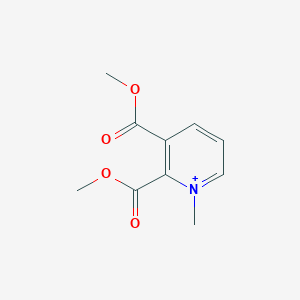



![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
